6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11361509
InChI: InChI=1S/C12H11N7OS/c13-9-6-11(20)15-12(14-9)21-7-10-16-17-18-19(10)8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,20)
SMILES:
Molecular Formula: C12H11N7OS
Molecular Weight: 301.33 g/mol

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol

CAS No.:

Cat. No.: VC11361509

Molecular Formula: C12H11N7OS

Molecular Weight: 301.33 g/mol

* For research use only. Not for human or veterinary use.

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol -

Specification

Molecular Formula C12H11N7OS
Molecular Weight 301.33 g/mol
IUPAC Name 4-amino-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H11N7OS/c13-9-6-11(20)15-12(14-9)21-7-10-16-17-18-19(10)8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,20)
Standard InChI Key CVYGDWSYZZDMPL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N

Introduction

Chemical Identity and Structural Features

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol (IUPAC name: 4-amino-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one) is a bicyclic organic compound with the molecular formula C₁₂H₁₁N₇OS and a molecular weight of 301.33 g/mol. Its structure combines a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) and a tetrazole group (a five-membered ring containing four nitrogen atoms), linked via a methylsulfanyl bridge.

Key Structural Attributes:

  • Pyrimidine Core: The pyrimidine ring at position 6 features an amino group (-NH₂) and a hydroxyl group (-OH), contributing to hydrogen-bonding capabilities.

  • Tetrazole Moiety: The 1-phenyl-1H-tetrazol-5-yl group introduces aromaticity and nitrogen-rich character, enhancing interactions with biological targets.

  • Sulfanyl Linker: A methylsulfanyl (-SCH₂-) group bridges the pyrimidine and tetrazole units, influencing electronic distribution and solubility.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₁N₇OS
Molecular Weight301.33 g/mol
IUPAC Name4-amino-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N
InChI KeyCVYGDWSYZZDMPL-UHFFFAOYSA-N

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that integrate pyrimidine derivatives with tetrazole intermediates. A plausible route includes:

Step 1: Formation of the Pyrimidine Core

Pyrimidine precursors, such as 6-aminopyrimidin-4-ol, are functionalized at the 2-position. Thiomethylation via nucleophilic substitution with a methylthiol group introduces the sulfanyl linker.

Step 2: Tetrazole Coupling

The tetrazole moiety (1-phenyl-1H-tetrazol-5-yl) is synthesized separately through cycloaddition reactions between phenyl azides and nitriles. Subsequent alkylation with a methylating agent attaches this group to the sulfanyl bridge .

Step 3: Purification

Chromatographic techniques or recrystallization yield the final product with high purity. Recent advancements, such as using Fe₃O₄@SiO₂-supported catalysts, have improved reaction efficiency in analogous tetrazolo-pyrimidine syntheses .

Analytical Characterization

Advanced spectroscopic methods confirm the compound’s structure:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 8.2–8.5 ppm (aromatic protons), δ 4.3 ppm (-SCH₂-), δ 6.1 ppm (pyrimidine -NH₂).

    • ¹³C NMR: Peaks at 165 ppm (C=O), 150–155 ppm (tetrazole carbons) .

  • Mass Spectrometry:

    • ESI-MS shows a molecular ion peak at m/z 301.33 [M+H]⁺, with fragmentation patterns consistent with the sulfanyl bridge.

  • IR Spectroscopy:

    • Stretching vibrations at 3350 cm⁻¹ (-NH₂), 1670 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-S) .

Applications and Future Directions

Medicinal Chemistry

This compound’s dual heterocyclic architecture positions it as a scaffold for drug discovery. Modifications to the phenyl or sulfanyl groups could optimize pharmacokinetics .

Material Science

Nitrogen-rich compounds are explored as ligands in coordination polymers or energetic materials. The tetrazole’s high nitrogen content (≈45%) is advantageous .

Recommended Studies:

  • In vitro assays to evaluate antimicrobial and anticancer activity.

  • X-ray crystallography to resolve 3D structure and binding modes.

  • Synthesis of analogs with varied substituents to enhance bioavailability.

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